molecular formula C17H19BrO B14779498 1-(Benzyloxy)-2-bromo-4-isobutylbenzene

1-(Benzyloxy)-2-bromo-4-isobutylbenzene

Cat. No.: B14779498
M. Wt: 319.2 g/mol
InChI Key: OVRXEOPKBDVVHI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-4-isobutylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and an isobutyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Benzyloxy Protection: The hydroxyl group on the benzene ring is protected by converting it into a benzyloxy group using benzyl chloride (C6H5CH2Cl) in the presence of a base such as sodium hydroxide (NaOH).

    Isobutyl Substitution:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Benzyloxy)-2-bromo-4-isobutylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-isobutylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-isobutylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-(Benzyloxy)-2-bromo-4-isobutylbenzene can be compared with other benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for targeted applications.

Properties

Molecular Formula

C17H19BrO

Molecular Weight

319.2 g/mol

IUPAC Name

2-bromo-4-(2-methylpropyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C17H19BrO/c1-13(2)10-15-8-9-17(16(18)11-15)19-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3

InChI Key

OVRXEOPKBDVVHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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